molecular formula C16H16N2OS2 B11103276 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one

3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11103276
M. Wt: 316.4 g/mol
InChI Key: SEQDAZDRLKFKFB-UUWSMRKVSA-N
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Description

3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is a complex organic compound with the molecular formula C16H16N2O2S This compound is notable for its unique structure, which includes a thiazolidinone ring and a phenylamino-penta-dienylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Used in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-(5-phenylamino-penta-2,4-dienylidene)-2-thioxo-thiazolidin-4-one is unique due to its specific structural features, such as the ethyl group at the 3-position and the phenylamino-penta-dienylidene moiety

Properties

Molecular Formula

C16H16N2OS2

Molecular Weight

316.4 g/mol

IUPAC Name

3-ethyl-4-hydroxy-5-[(1E,3E)-5-phenyliminopenta-1,3-dienyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C16H16N2OS2/c1-2-18-15(19)14(21-16(18)20)11-7-4-8-12-17-13-9-5-3-6-10-13/h3-12,19H,2H2,1H3/b8-4+,11-7+,17-12?

InChI Key

SEQDAZDRLKFKFB-UUWSMRKVSA-N

Isomeric SMILES

CCN1C(=C(SC1=S)/C=C/C=C/C=NC2=CC=CC=C2)O

Canonical SMILES

CCN1C(=C(SC1=S)C=CC=CC=NC2=CC=CC=C2)O

Origin of Product

United States

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